(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions are common, especially with halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane, ethanol, water
Major Products
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways
Signal Transduction: Modulation of intracellular signaling cascades
Comparison with Similar Compounds
Similar Compounds
- (Dimethylamino)(4-methylphenyl)acetic acid hydrochloride
- (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride
- (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Uniqueness
(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJCUXQMLRJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.